molecular formula C11H9NO3 B8452178 3-Hydroxy-6-methoxy-quinoline-4-carbaldehyde

3-Hydroxy-6-methoxy-quinoline-4-carbaldehyde

Cat. No. B8452178
M. Wt: 203.19 g/mol
InChI Key: CMCYMGMDZHKJTA-UHFFFAOYSA-N
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Patent
US08927541B2

Procedure details

Manganese dioxide (650 mg, 7.5 mmol, 10.0 eq) is added at room temperature to a stirred solution of 4-hydroxymethyl-6-methoxy-quinoline-3-ol (220 mg, 0.75 mmol, 1.0 eq) in acetone (30 mL). After 2 hours stirring at room temperature, the reaction mixture is filtered through decalite and the filtrate is concentrated to give a residue that is purified by column chromatography (silica gel, eluent: hexane:acetone, 1:1, v/v) to afford 3-hydroxy-6-methoxy-quinoline-4-carbaldehyde as a yellow solid (85 mg, 34% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
650 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[N:6]=[CH:5][C:4]=1[OH:15].CCCCCC>CC(C)=O.[O-2].[O-2].[Mn+4]>[OH:15][C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:3]=1[CH:2]=[O:1])=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
OCC1=C(C=NC2=CC=C(C=C12)OC)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
650 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through decalite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=NC2=CC=C(C=C2C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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